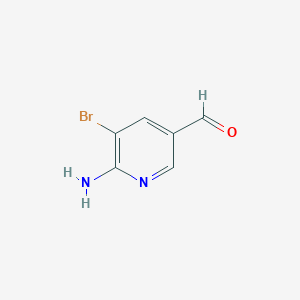

6-Amino-5-bromonicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-bromopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-5-1-4(3-10)2-9-6(5)8/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRTVYCEXUQVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856703 | |

| Record name | 6-Amino-5-bromopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027785-21-2 | |

| Record name | 6-Amino-5-bromo-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1027785-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-5-bromopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Amino 5 Bromonicotinaldehyde

Direct Synthetic Routes to 6-Amino-5-bromonicotinaldehyde

Direct synthetic routes to this compound focus on introducing the required functional groups onto a pyridine (B92270) scaffold in a minimal number of steps. These approaches are often favored for their potential efficiency and atom economy.

Regioselective Halogenation of Aminonicotinaldehyde Precursors

One of the most direct approaches to this compound involves the regioselective bromination of a 6-aminonicotinaldehyde (B32264) precursor. The amino group at the 6-position is a powerful ortho-, para-directing group, which facilitates the selective introduction of a bromine atom at the 5-position.

The electrophilic bromination of 2-aminopyridine (B139424) derivatives is a well-established transformation. For instance, the bromination of 2-amino-4-picoline has been shown to selectively occur at the 5-position, which is para to the activating amino group acs.orgacs.orgresearchgate.net. This precedent suggests that a similar strategy can be applied to 6-aminonicotinaldehyde. The aldehyde group at the 3-position is a deactivating group, which further directs the electrophilic attack to the 5-position, away from the electron-deficient positions ortho and para to it.

Common brominating agents for such transformations include N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724) or dichloromethane (B109758) mdpi.com. The reaction conditions are typically mild, proceeding at or below room temperature, which helps to minimize the formation of over-brominated or other side products. The use of a Lewis acid catalyst is generally not required due to the high activation provided by the amino group.

| Reagent | Position of Bromination | Reference |

| N-Bromosuccinimide (NBS) | 5-position | mdpi.com |

| Bromine (Br₂) | 5-position | acs.org |

This table is based on analogous reactions and established principles of electrophilic aromatic substitution on substituted pyridines.

Functional Group Transformations from Related 6-Amino-5-bromonicotinate Derivatives

An alternative strategy involves the transformation of a functional group at the 3-position of a pre-existing 6-amino-5-bromopyridine framework. A common and effective approach is the partial reduction of a nicotinate (B505614) ester, such as methyl 6-amino-5-bromonicotinate, to the corresponding aldehyde.

This transformation is most effectively carried out using a sterically hindered reducing agent that can selectively reduce the ester to the aldehyde without further reduction to the alcohol. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this purpose chemistrysteps.comcommonorganicchemistry.commasterorganicchemistry.com. The reaction is typically performed at low temperatures, such as -78 °C, in an inert solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF). The low temperature is crucial to stabilize the hemiacetal intermediate formed after the initial hydride attack, preventing its further reduction.

The amino group at the 6-position is generally compatible with DIBAL-H reduction, although it may react with the Lewis acidic aluminum center. This can sometimes necessitate the use of slightly more than one equivalent of the reducing agent. Careful control of the stoichiometry of DIBAL-H is essential to achieve a high yield of the desired aldehyde and minimize the formation of the corresponding alcohol.

| Reducing Agent | Key Condition | Product | References |

| Diisobutylaluminum hydride (DIBAL-H) | Low Temperature (-78 °C) | Aldehyde | chemistrysteps.comcommonorganicchemistry.commasterorganicchemistry.com |

This table outlines the general conditions for the selective reduction of esters to aldehydes.

Reductive Procedures for Aldehyde Generation within the 6-Amino-5-bromonicotinyl Framework

A third synthetic pathway involves the generation of the aldehyde functionality from a nitrile precursor, specifically 6-amino-5-bromonicotinonitrile (B112663). This approach also relies on a partial reduction, with DIBAL-H being the preferred reagent chemistrysteps.commasterorganicchemistry.com.

The synthesis of the required 6-amino-5-bromonicotinonitrile can be accomplished through various methods for constructing cyanopyridines. Multicomponent reactions involving an appropriately substituted aldehyde, malononitrile, and an ammonium (B1175870) source are a common strategy for the synthesis of 2-amino-3-cyanopyridines researchgate.netscispace.comnih.gov. Alternatively, the nitrile can be introduced via a Sandmeyer-type reaction from a suitable amino precursor or through the dehydration of an amide.

Once the 6-amino-5-bromonicotinonitrile is obtained, its reduction to this compound is achieved using DIBAL-H. Similar to the reduction of the ester, this reaction is performed at low temperatures to prevent over-reduction to the amine. The intermediate imine-aluminum complex is stable at low temperatures and is hydrolyzed upon aqueous workup to yield the final aldehyde product.

Strategic Comparisons of Synthetic Efficiency and Selectivity for this compound

The choice between the different synthetic routes to this compound depends on a careful evaluation of their respective efficiencies and selectivities.

The direct regioselective halogenation of a 6-aminonicotinaldehyde precursor (Section 2.1.1) is, in principle, the most atom-economical and step-efficient route. However, its success hinges on the ability to achieve high regioselectivity for bromination at the 5-position without significant formation of byproducts. While the directing effects of the amino and aldehyde groups are favorable, the potential for di-bromination or reaction at other positions cannot be entirely dismissed without experimental verification.

The functional group transformation from a 6-amino-5-bromonicotinate derivative (Section 2.1.2) offers excellent control over the substitution pattern of the pyridine ring, as the starting material can often be prepared with high purity. The DIBAL-H reduction of the ester is a reliable and high-yielding reaction, provided that the reaction conditions, particularly the temperature, are strictly controlled. A potential drawback is the need for an additional step to prepare the nicotinate ester precursor.

Scalability Considerations in this compound Synthesis

The scalability of a synthetic route is a critical factor for the large-scale production of this compound. Each of the discussed methodologies presents its own set of challenges and advantages in this regard.

The regioselective bromination route (Section 2.1.1) can be challenging to scale up due to the exothermic nature of electrophilic bromination reactions. Careful control of the reaction temperature and the rate of addition of the brominating agent is crucial to ensure safety and prevent runaway reactions. Furthermore, the purification of the product from any isomeric or over-brominated impurities can be difficult on a large scale nih.gov.

The DIBAL-H reduction of either the ester (Section 2.1.2) or the nitrile (Section 2.1.3) is a commonly used industrial process and is generally considered scalable. However, the requirement for cryogenic temperatures (-78 °C) can be energy-intensive and may require specialized equipment for large-scale production. The handling of DIBAL-H, which is a pyrophoric reagent, also necessitates stringent safety precautions. The aqueous workup of DIBAL-H reactions can generate large volumes of aluminum salts, which may require specific waste disposal procedures. Despite these challenges, the high selectivity and reliability of DIBAL-H reductions often make them a preferred choice for the synthesis of aldehydes on a large scale. The development of continuous flow methodologies for DIBAL-H reductions has shown promise in improving the safety and efficiency of this transformation on a larger scale researchgate.net.

Chemical Reactivity and Mechanistic Investigations of 6 Amino 5 Bromonicotinaldehyde

Reactivity at the Aldehyde Moiety of 6-Amino-5-bromonicotinaldehyde

The aldehyde group is a primary site for a variety of chemical reactions, including nucleophilic additions and condensations, as well as oxidation and reduction processes.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde in this compound is electrophilic and susceptible to attack by nucleophiles. This results in the formation of a tetrahedral intermediate, which can then be protonated to yield the addition product. The general mechanism involves the attack of a nucleophile on the partially positive carbonyl carbon, leading to the cleavage of the pi bond and the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide yields the final product.

While specific studies on nucleophilic addition to this compound are not extensively documented, the reactivity is expected to be analogous to other aromatic aldehydes. Nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide ions can add to the carbonyl group, leading to the formation of secondary alcohols and cyanohydrins, respectively.

Condensation Reactions, including Imine Formation

Condensation reactions of aldehydes with primary amines are fundamental transformations that lead to the formation of imines, also known as Schiff bases. In the case of this compound, the aldehyde functionality can react with primary amines to form the corresponding imine and a molecule of water. This reaction is typically catalyzed by acid or base and proceeds through a hemiaminal intermediate. mdpi.com

The reaction of aromatic aldehydes with primary aliphatic amines to form imines is a well-established process. researchgate.net For instance, the condensation of various benzaldehydes with primary amines has been extensively studied, highlighting the general applicability of this reaction. mdpi.com The formation of a Schiff base involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the imine. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions |

| Aromatic Aldehyde | Primary Aliphatic Amine | Imine (Schiff Base) | Typically acid or base catalyzed, may involve dehydrating agents |

| This compound | Primary Amine (e.g., R-NH2) | 6-Amino-5-bromo-N-(alkyl)nicotinimine | Expected to proceed under standard condensation conditions |

Oxidation to Corresponding Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 6-Amino-5-bromonicotinic acid. A variety of oxidizing agents can be employed for this transformation, including potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), and Tollens' reagent ([Ag(NH3)2]+).

The choice of oxidant is crucial to avoid unwanted side reactions, particularly the oxidation of the amino group. For substrates with sensitive functional groups, milder oxidizing agents are preferred. For example, the oxidation of a related compound, 6-Amino-5-nitronicotinic acid, can be achieved, though care must be taken to control the reaction conditions to prevent over-oxidation.

| Starting Material | Oxidizing Agent | Product |

| This compound | Mild Oxidizing Agent (e.g., Tollens' reagent) | 6-Amino-5-bromonicotinic acid |

| 6-Amino-5-nitronicotinic acid | Potassium permanganate | 6-Nitroso-5-nitronicotinic acid or 6-Nitro-5-nitronicotinic acid |

Reductions to Corresponding Alcohols

The aldehyde functionality of this compound can be reduced to a primary alcohol, (6-Amino-5-bromopyridin-3-yl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or amides. Lithium aluminum hydride is a more powerful reducing agent and will also reduce a wider range of functional groups.

The reduction of the nitro group in 6-Amino-5-nitronicotinic acid to an amino group using hydrogen gas with a palladium catalyst or tin(II) chloride is a known transformation, illustrating the feasibility of selective reductions on substituted nicotinic acid derivatives.

| Starting Material | Reducing Agent | Product |

| This compound | Sodium borohydride (NaBH4) | (6-Amino-5-bromopyridin-3-yl)methanol |

| This compound | Lithium aluminum hydride (LiAlH4) | (6-Amino-5-bromopyridin-3-yl)methanol |

| 6-Amino-5-nitronicotinic acid | H2, Pd/C or SnCl2 | 6-Amino-5-aminonicotinic acid |

Transformations Involving the Bromine Substituent in this compound

The bromine atom on the pyridine (B92270) ring is a versatile handle for carbon-carbon bond formation through various cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. nih.gov This reaction is a powerful tool for the formation of carbon-carbon bonds. This compound, being an aryl bromide, is a suitable substrate for Suzuki-Miyaura coupling reactions. It can be coupled with a variety of boronic acids or boronate esters to introduce new aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govsnnu.edu.cn

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. chemicalbook.comorganic-chemistry.org This reaction is highly effective for the formation of carbon-carbon triple bonds. This compound can undergo Sonogashira coupling with terminal alkynes to yield 6-amino-5-alkynylnicotinaldehydes. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt (such as CuI), and an amine base (such as triethylamine (B128534) or diethylamine). chemicalbook.comsmolecule.com

The Sonogashira coupling of related compounds, such as 2-Amino-3-bromopyridines with various terminal alkynes, has been shown to proceed in good to excellent yields under optimized conditions. scirp.org Similarly, the coupling of 5-bromoindole (B119039) with phenylacetylene (B144264) further illustrates the utility of this reaction for functionalizing brominated heterocycles. researchgate.net

| Cross-Coupling Reaction | Substrates | Catalyst System | Product Type |

| Suzuki-Miyaura | This compound, R-B(OH)2 | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | 6-Amino-5-aryl/alkyl-nicotinaldehyde |

| Sonogashira | This compound, R-C≡CH | Pd catalyst (e.g., PdCl2(PPh3)2), Cu(I) salt (e.g., CuI), Amine base (e.g., Et3N) | 6-Amino-5-alkynyl-nicotinaldehyde |

Nucleophilic Aromatic Substitution Reactions

Aromatic rings, particularly electron-deficient ones like pyridine, can undergo nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on the ring. wikipedia.org The reactivity of the aryl halide is significantly enhanced by the presence of electron-withdrawing groups at the ortho and para positions, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orglibretexts.org In this compound, the aldehyde group (-CHO) acts as a strong electron-withdrawing group, activating the ring for nucleophilic attack. Heterocycles like pyridines are generally more reactive in SNAr reactions than their benzene (B151609) analogues because the ring nitrogen helps to delocalize the negative charge of the intermediate. wikipedia.org

While classical SNAr reactions with nucleophiles like alkoxides or amines are possible, a more significant and versatile class of substitution reactions for aryl bromides involves palladium-catalyzed cross-coupling. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom. Common examples include the Suzuki, Heck, and Buchwald-Hartwig amination reactions.

For instance, in a Suzuki coupling, the bromopyridine derivative would react with an organoboron compound in the presence of a palladium catalyst and a base. mdpi.com This has been demonstrated in the synthesis of novel 5-aryl-2-methylpyridin-3-amine molecules from 5-bromo-2-methylpyridin-3-amine (B1289001) and various arylboronic acids, using tetrakis(triphenylphosphine)palladium(0) as the catalyst. mdpi.com Given the structural similarity, this compound is expected to undergo similar transformations, allowing for the introduction of a wide variety of aryl or vinyl substituents at the C5 position.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Bromopyridine Derivatives

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄ + Base (e.g., K₃PO₄) | C-C (Aryl/Vinyl) |

| Heck Coupling | Alkene | Pd(OAc)₂ + Ligand + Base | C-C (Alkenyl) |

| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | Pd Catalyst + Ligand (e.g., Xantphos) + Base | C-N |

| Stille Coupling | Organostannane | PdCl₂(PPh₃)₂ | C-C (Aryl/Alkenyl) |

This table presents typical conditions and may vary depending on the specific substrates. mdpi.comscielo.brnih.gov

Reductive Dehalogenation Processes

Reductive dehalogenation is a chemical reaction that involves the cleavage of a carbon-halogen bond and its replacement with a carbon-hydrogen bond. For aryl halides, this transformation is commonly achieved through catalytic hydrogenation. This method is often preferred for its mild conditions and high efficiency.

The process typically involves treating the haloaromatic compound with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on a carbon support (Pd/C). The reaction is usually conducted in a solvent like ethanol (B145695) or methanol, often with a base such as sodium acetate (B1210297) or triethylamine to neutralize the hydrohalic acid byproduct.

Aryl bromides are generally more reactive towards reductive dehalogenation than aryl chlorides under these conditions. This chemoselectivity allows for the selective removal of a bromine atom in the presence of a chlorine atom. Furthermore, catalytic hydrogenation is compatible with many other functional groups, including nitro, cyano, and carbonyl groups, which often remain intact under neutral hydrogenation conditions. This makes it a valuable tool for late-stage functionalization in complex molecule synthesis.

For this compound, catalytic hydrogenation would be expected to selectively cleave the C-Br bond to yield 6-aminonicotinaldehyde (B32264). The aldehyde and amino groups would likely be unaffected under carefully controlled, neutral conditions.

Table 2: Conditions for Reductive Dehalogenation of Aryl Halides

| Method | Reagent/Catalyst | Conditions | Comments |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Neutral, Room Temperature | Selective for bromides over chlorides; tolerates many functional groups. |

| Transfer Hydrogenation | Formic Acid, Ammonium (B1175870) Formate | Pd/C | Avoids the use of gaseous hydrogen. |

Reactions Mediated by the Amino Group of this compound

The amino group (-NH₂) of this compound is a primary amine and thus exhibits characteristic nucleophilicity. It can participate in a variety of bond-forming reactions, including acylation, alkylation, and, most significantly, cyclization reactions, especially due to its ortho-position relative to the aldehyde group.

Reductive Amination Strategies

The aldehyde functional group in this compound is a key site for chemical modification, most notably through reductive amination. wikipedia.org This powerful and widely used reaction transforms a carbonyl group into an amine via an intermediate imine. acsgcipr.org The process allows for the controlled formation of secondary or tertiary amines by reacting the aldehyde with a primary or secondary amine, respectively, in the presence of a suitable reducing agent. masterorganicchemistry.com

The reaction proceeds in two main steps:

Imine Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form an imine (or an iminium ion under acidic conditions). This step is typically reversible and is often favored under mildly acidic conditions (pH ~4-5). masterorganicchemistry.com

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond by a reducing agent present in the reaction mixture. masterorganicchemistry.com

A key aspect of successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the imine intermediate in the presence of the starting aldehyde. masterorganicchemistry.com Common reagents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are milder than sodium borohydride (NaBH₄) and are more effective at reducing the protonated iminium ion compared to the carbonyl group. wikipedia.orgmasterorganicchemistry.com Catalytic hydrogenation (H₂/Pd) is also a viable and "green" alternative. wikipedia.orgacsgcipr.org

Applying this strategy to this compound allows for the synthesis of a diverse library of compounds where the formyl group is converted into a substituted aminomethyl group (-CH₂NR¹R²).

Table 3: Common Reagents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Conditions | Key Features |

|---|---|---|---|

| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Dichloromethane (B109758) (DCM), Acetic Acid | Mild, selective for imines, tolerates many functional groups. wikipedia.org |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol (MeOH), pH ~4-5 | Selective for imines, but generates toxic cyanide waste. masterorganicchemistry.com |

| Borane-Pyridine Complex | BAP | Ethanol (EtOH) | Less toxic alternative to NaBH₃CN. |

Participation in Ring-Forming Cyclizations

The ortho-disposition of the amino and aldehyde groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, particularly pyridopyrimidines. researchgate.netrsc.org This type of reaction, often a variation of the Friedländer annulation, involves the condensation of an o-aminoaryl aldehyde with a compound containing an α-methylene group adjacent to a carbonyl or other activating group. wikipedia.orgorganic-chemistry.org

In a typical Friedländer-type synthesis, the reaction proceeds via an initial aldol (B89426) condensation or Schiff base formation, followed by an intramolecular cyclization and subsequent dehydration to form the new aromatic ring. wikipedia.orgnih.gov For this compound, reaction with ketones, β-ketoesters, malononitrile, or other active methylene (B1212753) compounds can lead to the formation of the pyrido[2,3-d]pyrimidine (B1209978) ring system. researchgate.net

For example, reacting this compound with a ketone (R¹-CO-CH₂-R²) under acidic or basic catalysis would yield a substituted 6-bromo-pyrido[2,3-d]pyrimidine. The versatility of the active methylene component allows for the introduction of a wide range of substituents onto the newly formed pyrimidine (B1678525) ring, making this a powerful strategy for building molecular complexity. researchgate.net

These cyclization reactions are foundational in medicinal chemistry, as the resulting pyridopyrimidine scaffold is a core structure in many biologically active compounds. nih.goveurjchem.com

Electrophilic and Nucleophilic Characteristics of the Pyridine Core in this compound

The reactivity of the pyridine ring in this compound is governed by the interplay of its constituent parts: the inherently electron-deficient nature of the pyridine nitrogen, a strong electron-donating amino group (-NH₂), a strong electron-withdrawing aldehyde group (-CHO), and a halogen atom (-Br).

Nucleophilic Character: The pyridine ring itself is generally considered electron-deficient compared to benzene due to the electronegativity of the nitrogen atom, which reduces the electron density at the ortho (C2, C6) and para (C4) positions. wikipedia.org However, the presence of the powerful electron-donating amino group at the C6 position significantly counteracts this effect. Through resonance, the amino group donates electron density into the ring, particularly increasing the nucleophilicity of the C3 and C5 positions. This makes the ring more susceptible to electrophilic attack than unsubstituted pyridine. The nitrogen atom of the pyridine ring retains a lone pair of electrons that is not part of the aromatic system, making it a basic and nucleophilic site, capable of reacting with Lewis acids and electrophiles. wikipedia.org

Electrophilic Character: Conversely, the pyridine nitrogen and the strongly electron-withdrawing aldehyde group at C3 make the ring susceptible to nucleophilic attack. The aldehyde group, via both inductive and resonance effects, withdraws electron density from the ring, especially from the C2 and C4 positions. uoanbar.edu.iq This electronic "pull," combined with the inherent electron deficiency at these positions due to the ring nitrogen, renders the C2 and C4 positions the most electrophilic carbons in the ring and thus the primary targets for nucleophilic aromatic substitution (if a suitable leaving group were present at those positions). wikipedia.orgquora.com

Table 4: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 6-aminonicotinaldehyde |

| 2-aminopyridine (B139424) |

| 5-aryl-2-methylpyridin-3-amine |

| 5-bromo-2-methylpyridin-3-amine |

| 1-chloro-2,4-dinitrobenzene |

| 2,4-dinitrofluorobenzene |

| chlorobenzene |

| tetrakis(triphenylphosphine)palladium(0) |

| palladium on carbon |

| sodium cyanoborohydride |

| sodium triacetoxyborohydride |

| sodium borohydride |

| borane-pyridine complex |

Applications of 6 Amino 5 Bromonicotinaldehyde in Contemporary Organic Synthesis

Role as a Versatile Building Block in Heterocycle Synthesis

The strategic placement of reactive sites—an amino group ortho to an aldehyde, and a bromine atom suitable for cross-coupling reactions—renders 6-amino-5-bromonicotinaldehyde a potent building block for nitrogen-containing heterocycles. This compound facilitates access to a range of important scaffolds through well-established synthetic transformations.

Access to Pyridine (B92270) and Pyrimidine (B1678525) Scaffolds

The pyridine core is a ubiquitous motif in pharmaceuticals and bioactive natural products. nih.govresearchgate.net While this compound inherently possesses a pyridine ring, its functional groups allow for further annulation or modification to generate more complex, substituted pyridine and pyrimidine systems. nih.gov For instance, the aldehyde functionality can undergo condensation reactions with active methylene (B1212753) compounds, while the amino group can act as a nucleophile in cyclization reactions.

The synthesis of pyrimidine rings often involves the condensation of a 1,3-dicarbonyl equivalent with a C-N-C synthon like guanidine or thiourea. nih.gov Starting from this compound, a plausible route to a fused pyrimidine involves the reaction of the amino group with a reagent that provides the remaining two atoms of the pyrimidine ring, a common strategy for creating bicyclic heterocycles. The synthesis of various substituted pyrimidines is of high interest due to their wide range of documented biological activities, including anticancer properties. nih.govnih.gov

Construction of Fused Heterocyclic Systems (e.g., Quinolines, Naphthyridines, Diazobenzenes)

The ortho-amino aldehyde structure is particularly well-suited for annulation reactions to form fused bicyclic systems. researchgate.net

Quinolines: The quinoline scaffold is a key component in numerous natural products and pharmacologically active compounds. semanticscholar.org The Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde and a compound containing an α-methylene ketone, is a direct and efficient method for quinoline synthesis. researchgate.netmdpi.com this compound is an ideal substrate for this reaction, leading to the formation of substituted 7-bromo-1,8-naphthyridines (a type of quinoline isostere, specifically a pyridopyridine) or related quinoline structures depending on the precise cyclization pathway. researchgate.netorganic-chemistry.org

Naphthyridines: Naphthyridines, or diazanaphthalenes, are bicyclic aromatic compounds containing two nitrogen atoms. nih.gov Synthetic strategies often involve building one pyridine ring onto a pre-existing one. mdpi.com Starting from this compound, reaction with β-dicarbonyl compounds, malononitrile derivatives, or other suitable C3 synthons can facilitate the construction of a second pyridine ring, yielding a brominated naphthyridine core. The specific isomer, such as 1,5-, 1,6-, or 1,8-naphthyridine, depends on the reagents and reaction conditions employed. nih.govmdpi.com

Diazobenzenes (Quinoxalines): While the term "diazobenzenes" is broad, in this context, it can refer to structures like quinoxalines. The synthesis of 6-amino-5-bromoquinoxaline has been achieved through a multi-step process starting from 4-nitrobenzene-1,2-diamine, involving cyclization, hydrogenation, and subsequent bromination. researchgate.net This highlights the importance of the amino-bromo-substituted heterocyclic framework in accessing such fused systems.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic System | General Synthetic Strategy | Key Reaction |

|---|---|---|

| Substituted Pyridines | Further functionalization of the existing pyridine ring | Cross-coupling (at Br), condensation (at CHO) |

| Fused Pyrimidines | Cyclization of the amino group with a C-N-C synthon | Condensation/Cyclization |

| Quinolines/Naphthyridines | Annulation with α-methylene carbonyl compounds | Friedländer Synthesis |

| Fused Heterocycles | Multi-step synthesis involving the bromine as a handle | Palladium-catalyzed cross-coupling |

Precursor to Complex Polycyclic Nitrogen-Containing Architectures (e.g., Azachrysenes)

The construction of large, polycyclic aromatic systems like azachrysenes requires robust and versatile building blocks. The functional handles on this compound provide a strategic entry point for such complex syntheses. The core naphthyridine or quinoline scaffold can be assembled first, followed by further annulations. The bromine atom is particularly crucial, serving as a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful tools for forming new carbon-carbon bonds and building out the polycyclic framework. This stepwise approach allows for the controlled and convergent synthesis of complex nitrogen-containing polycyclic architectures.

Contributions to Medicinal Chemistry Relevant Synthetic Endeavors

The scaffolds derived from this compound, such as pyridines, pyrimidines, and quinolines, are considered "privileged structures" in medicinal chemistry due to their frequent appearance in clinically successful drugs. researchgate.net The ability to readily synthesize and diversify these core structures makes this starting material highly relevant to drug discovery programs. mdpi.com

Synthesis of Biologically Active Compound Libraries

Modern drug discovery often relies on the generation of compound libraries for high-throughput screening to identify new lead compounds. mdpi.com Multicomponent reactions (MCRs) are a highly efficient strategy for creating molecular diversity, as they can generate complex molecules in a single step. nih.govnih.gov The aldehyde and amino functionalities of this compound make it an excellent candidate for MCRs. Furthermore, the bromine atom acts as a valuable point for late-stage functionalization. This allows for the creation of a primary library based on the core scaffold, followed by a secondary diversification step to explore the structure-activity relationship (SAR) around the bromine position. Derivatives of related brominated heterocycles have been investigated for antimicrobial and anticancer properties. smolecule.com

Development of Enzyme Inhibitors and Receptor Modulators through Derivatization

Many enzymes and receptors have binding pockets that accommodate the planar, aromatic nature of heterocyclic compounds. The specific decoration of these scaffolds with functional groups is key to achieving high affinity and selectivity. The synthetic accessibility of diverse derivatives from this compound allows for the rational design of targeted inhibitors and modulators. For example, by varying the substituents introduced via reactions at the aldehyde, amino, and bromo positions, chemists can fine-tune the steric and electronic properties of the final molecules to optimize interactions with a biological target. This approach is central to developing new therapeutics, and the pyrimidine and quinoline cores, in particular, are found in numerous approved drugs that function as enzyme inhibitors or receptor modulators. nih.govnih.gov

Integration into Combinatorial Chemistry and Library Synthesis Methodologies (e.g., DNA-Encoded Libraries)

Combinatorial chemistry aims to rapidly synthesize large collections of diverse molecules, known as chemical libraries, which can be screened for biological activity. A prominent methodology in this field is the use of DNA-Encoded Libraries (DELs), which involves tagging each unique small molecule with a distinct DNA barcode. This technology allows for the screening of billions of compounds against a biological target in a single experiment.

The success of DEL synthesis relies on the availability of versatile building blocks, particularly those with multiple functional groups that allow for controlled, stepwise library construction. This compound is a prime candidate for such a role due to its distinct reactive sites.

Aldehyde Group: The aldehyde functionality can readily undergo reactions such as reductive amination or Wittig reactions to introduce the first point of diversity.

Amino Group: The primary amine can be acylated to form amide bonds, a cornerstone reaction in medicinal chemistry, adding a second layer of complexity.

Bromo Group: The bromine atom on the electron-rich pyridine ring serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide range of aryl, alkyl, or alkynyl substituents in a third diversification step.

This trifunctional nature allows this compound to act as a central scaffold, enabling the generation of vast and structurally complex libraries from a single starting material. The sequence of reactions can be strategically planned to build molecules with drug-like properties.

Table 1: Potential Reactions for Library Synthesis using this compound

| Functional Group | Reaction Type | Reagent Class | Resulting Structure |

| Aldehyde | Reductive Amination | Primary/Secondary Amines | Substituted aminomethyl pyridine |

| Aldehyde | Wittig Reaction | Phosphonium Ylides | Alkenyl-substituted pyridine |

| Amino Group | Acylation | Carboxylic Acids, Acyl Halides | N-Acyl aminopyridine |

| Bromo Group | Suzuki Coupling | Boronic Acids/Esters | Aryl/heteroaryl-substituted pyridine |

| Bromo Group | Sonogashira Coupling | Terminal Alkynes | Alkynyl-substituted pyridine |

Strategic Intermediate in Total Synthesis of Natural Products and Their Analogues (e.g., Fusaric Acid)

The total synthesis of natural products is a field that drives innovation in synthetic methodology. The strategic use of highly functionalized intermediates is crucial for achieving efficient and elegant synthetic routes. Substituted pyridine aldehydes are valuable precursors in the synthesis of various alkaloids and other biologically active molecules.

A notable example that highlights the utility of this structural motif is the synthesis of Fusaric Acid, a mycotoxin with herbicidal and fungicidal properties. While the documented total synthesis of Fusaric Acid employs the closely related 6-bromonicotinaldehyde as the key starting material, the strategy underscores the importance of this class of intermediates. In a concise synthesis, 6-bromonicotinaldehyde undergoes a Wittig reaction to install the butyl side chain, followed by hydrogenation, carbonylation, and saponification to yield the final product. chemimpex.com This approach demonstrates how a functionalized nicotinaldehyde can serve as a linchpin for the rapid assembly of a natural product.

The presence of an additional amino group in this compound offers opportunities for the synthesis of Fusaric Acid analogues. This amino group could be used to modulate the electronic properties of the molecule or to introduce new functionalities, potentially leading to derivatives with enhanced or novel biological activities. The principles of retrosynthetic analysis suggest that this compound is a valuable starting point for analogues of a variety of pyridine-based natural products.

Exploration in Asymmetric Catalysis and Chirality Amplification (e.g., Soai Reaction Analogues)

The Soai reaction is a landmark transformation in the study of the origins of homochirality. It is an autocatalytic reaction where the chiral product of the addition of a diorganozinc reagent to an aldehyde acts as a catalyst for its own formation. This process can lead to significant amplification of enantiomeric excess, where a product with very high optical purity is generated from a starting material with only a slight chiral imbalance.

The reaction is famously efficient with pyrimidine-5-carbaldehyde, but research has shown that other heteroaromatic aldehydes, including substituted nicotinaldehydes, can also exhibit asymmetric autocatalysis. nih.govresearchgate.net The efficiency of the catalysis and amplification is highly sensitive to the electronic and steric nature of the substituents on the aromatic ring.

Electronic Effects: The electron-donating amino group at the 6-position would increase the electron density of the pyridine ring, potentially influencing the Lewis basicity of the pyridine nitrogen and its coordination to the zinc catalyst.

Steric Effects: The bromine atom at the 5-position introduces steric bulk adjacent to the aldehyde, which could influence the facial selectivity of the nucleophilic attack by the isopropyl group from the zinc reagent.

By systematically studying analogues like this compound, researchers can gain deeper insights into the mechanism of the Soai reaction. nih.gov This knowledge is crucial for understanding the fundamental principles of asymmetric autocatalysis and for designing new catalytic systems capable of chirality amplification.

Table 2: Comparison of Nicotinaldehyde Derivatives in Asymmetric Catalysis Research

| Compound | Key Features | Potential Influence in Soai-type Reactions |

| Pyrimidine-5-carbaldehyde | The "classic" Soai substrate. Two nitrogen atoms. | Highly efficient autocatalysis and amplification. |

| 6-Bromonicotinaldehyde | Bromo-substituent provides a site for derivatization. | Serves as a parent compound for synthesizing various analogues for mechanistic studies. nih.gov |

| This compound | Electron-donating amino group and a bromo-substituent. | Modulates Lewis basicity of pyridine nitrogen and steric environment of the aldehyde, affecting catalyst aggregation and reactivity. |

Material Science Applications through Derivatization

The derivatization of functionalized organic molecules is a powerful strategy for creating novel materials with tailored optical, electronic, or structural properties. The unique structure of this compound makes it a promising precursor for advanced materials.

The pyridine nitrogen and the exocyclic amino group are excellent ligands for coordinating with metal ions. This property can be exploited for the synthesis of coordination polymers and metal-organic frameworks (MOFs). By reacting this compound or its derivatives with various metal salts, it is possible to construct one-, two-, or three-dimensional networks. The properties of these materials, such as porosity, luminescence, or magnetic behavior, can be tuned by the choice of the metal ion and the specific structure of the organic linker.

Furthermore, the bromine atom allows for post-synthetic modification of the resulting material. Using cross-coupling reactions, the properties of a pre-formed polymer or MOF could be altered by introducing new functional groups. The aldehyde group can also be used to derivatize the molecule into larger, more complex ligands before polymerization. For instance, condensation with other molecules can create Schiff base ligands, which are widely used in the construction of functional coordination complexes. A related compound, 6-bromonicotinaldehyde, is noted for its application in the development of polymers and composites requiring specific functional properties.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 6-Amino-5-bromonicotinaldehyde, and what key reaction parameters should be optimized?

- Methodological Answer : The synthesis likely involves sequential halogenation and amination of a pyridine scaffold. For example, bromination at position 5 followed by amination at position 6, with formylation at position 3. Key parameters include reaction temperature, choice of aminating agents (e.g., ammonia or protected amines), and regioselectivity control. Purification via column chromatography or recrystallization is recommended. Researchers should consult primary literature using the CAS registry number (e.g., 149806-06-4 for structural analogs) to refine protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use 1H NMR (aldehyde proton at δ ~9–10 ppm), 13C NMR (carbonyl carbon at ~190 ppm), IR (aldehyde C=O stretch ~1700 cm⁻¹), and mass spectrometry (molecular ion peak at m/z ~186 for C₆H₄BrNO). Cross-reference with PubChem data for structural analogs (e.g., InChIKey for 6-Bromonicotinaldehyde) .

Q. How can researchers access reliable physicochemical data for this compound?

- Methodological Answer : Utilize databases like PubChem (via CAS 149806-06-4 for analogs) and Reaxys to retrieve synthetic routes, spectral data, and safety information. Cross-validate findings with peer-reviewed journals and avoid non-academic sources (e.g., vendor catalogs) .

Advanced Research Questions

Q. How can contradictions in reported reactivity of this compound in cross-coupling reactions be resolved?

- Methodological Answer :

- Experimental Design : Systematically test variables: catalyst (e.g., Pd(PPh₃)₄ vs. PdCl₂), ligands (phosphine vs. N-heterocyclic carbenes), solvents (polar aprotic vs. ethers), and bases (K₂CO₃ vs. Cs₂CO₃).

- Data Analysis : Monitor reaction progress via GC-MS or HPLC. Compare yields and byproduct profiles.

- Electronic Effects : The electron-donating amino group may deactivate the bromine toward substitution; steric hindrance from substituents should also be evaluated .

Q. What strategies mitigate decomposition of this compound during storage?

- Methodological Answer :

- Storage Optimization : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent aldehyde oxidation and photodegradation. Include desiccants (e.g., molecular sieves) to minimize hydrolysis.

- Stability Testing : Periodically analyze purity via TLC or HPLC. Adjust storage conditions based on degradation kinetics .

Q. How to design a kinetic study for nucleophilic substitution at the bromine site?

- Methodological Answer :

- Variable Control : Vary nucleophile concentration (e.g., NaN₃, amines), temperature (25–80°C), and solvent polarity (DMF vs. THF).

- Rate Measurement : Use in-situ NMR or quenching methods to track substrate depletion. Calculate rate constants (k) and construct Eyring plots to determine activation parameters (ΔH‡, ΔS‡).

- Mechanistic Insight : Compare with analogous bromopyridines to assess electronic effects of the amino group .

Contradiction Analysis & Troubleshooting

Q. Why do divergent yields occur in amination reactions of halogenated nicotinaldehydes?

- Methodological Answer :

- Source Identification : Check for competing side reactions (e.g., aldehyde oxidation, debromination).

- Parameter Screening : Optimize reaction time, temperature, and stoichiometry of aminating agents.

- Catalyst Screening : Test transition-metal catalysts (e.g., CuI for Ullman-type couplings) or photoredox systems for improved selectivity .

Data Presentation & Compliance

Q. How should raw and processed data be structured in publications?

- Methodological Answer :

- Raw Data : Include in appendices (e.g., NMR spectra, chromatograms).

- Processed Data : Tabulate kinetic parameters (k, half-life) or spectroscopic assignments in the main text.

- Uncertainty Analysis : Report standard deviations for replicates and instrument precision (e.g., NMR integration errors) .

Safety & Compliance

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.